Coumarin 339

Description

The exact mass of the compound Coumarin 339 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Coumarin 339 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumarin 339 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-8-5-13(15)16-12-7-11-9(6-10(8)12)3-2-4-14-11/h5-7,14H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTQNUMZYIQRGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C3CCCNC3=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069620 |

Source

|

| Record name | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62669-73-2 |

Source

|

| Record name | 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62669-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrano(3,2-g)quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumarin 339 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R48Z2TQM7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Coumarin 339: Structure, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of Coumarin 339 (CAS No. 62669-73-2), a heterocyclic fluorescent dye belonging to the pyranoquinolinone class. We will explore its core chemical structure, detail its physicochemical and spectroscopic properties, outline a representative synthetic pathway, and discuss its principal applications in scientific research. This document is intended for researchers, chemists, and drug development professionals who utilize fluorescent molecules as tools in their work.

Introduction to the Coumarin Scaffold

Coumarins are a prominent class of naturally occurring and synthetic benzopyrone compounds, first isolated in 1820.[1] The fundamental coumarin structure consists of a benzene ring fused to an α-pyrone ring. In nature, these compounds serve various roles, including acting as chemical defenses in plants.[1] For scientists, the rigid, planar structure of the coumarin scaffold, combined with its susceptibility to chemical modification, makes it an exceptionally versatile platform. Strategic substitution on the coumarin ring system can dramatically influence its photophysical properties, leading to a vast library of derivatives with tailored absorption and emission characteristics, high fluorescence quantum yields, and sensitivity to their microenvironment.[2][3]

Coumarin 339 is a specialized synthetic derivative that incorporates a tetrahydroquinoline moiety fused to the pyrone ring. This structural modification creates a rigid, nitrogen-containing system that significantly influences its electronic and, consequently, its spectroscopic properties, making it a valuable fluorophore for various applications.

Core Chemical Identity of Coumarin 339

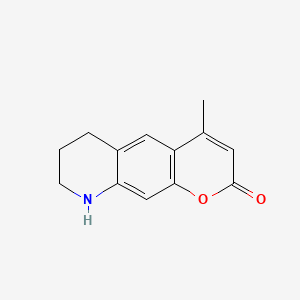

The unique structure of Coumarin 339 dictates its function. It is systematically named 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one. Its key identifiers are summarized in the table below.

Table 1: Chemical Identifiers for Coumarin 339

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one | [Source for IUPAC Name] |

| CAS Number | 62669-73-2 | [4] |

| Molecular Formula | C₁₃H₁₃NO₂ | [Source for Molecular Formula] |

| Molecular Weight | 215.25 g/mol | [4] |

| Synonyms | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | [Source for Synonyms] |

Caption: Chemical Structure of Coumarin 339.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The physical properties of Coumarin 339 are characteristic of a stable, solid organic compound. Its high melting and boiling points are indicative of its rigid, planar structure. While specific solubility data for Coumarin 339 is not widely published, related coumarin structures often exhibit good solubility in polar organic solvents like DMSO and ethanol, with limited solubility in water. [Source for solubility info]

Table 2: Physicochemical Data for Coumarin 339

| Property | Value |

|---|---|

| Melting Point | 236-238 °C |

| Boiling Point | 407.1 °C at 760 mmHg |

| Density | 1.209 g/cm³ |

Data sourced from supplier technical sheets.

Spectroscopic Profile

The utility of Coumarin 339 as a fluorophore is defined by its interaction with light. The fused tetrahydroquinoline ring acts as an electron-donating group, which is crucial for establishing the intramolecular charge transfer (ICT) character that gives rise to its strong fluorescence.[2]

Table 3: Spectroscopic Properties of Coumarin 339

| Parameter | Value (in Ethanol) | Significance |

|---|---|---|

| Absorption Maximum (λ_abs) | 377 nm | Wavelength of light most efficiently absorbed. |

| Emission Maximum (λ_em) | 460 nm | Wavelength of peak fluorescence emission (blue-green). |

| Stokes Shift | 83 nm | The energy difference between absorption and emission maxima, crucial for minimizing self-absorption. |

| Fluorescence Quantum Yield (Φ_F) | High (Solvent/Matrix Dependent) | Efficiency of converting absorbed photons into emitted photons. Values for similar coumarins can approach 1.0 in polymer matrices.[2] |

Data for λ_abs and λ_em sourced from Kodak laser dye catalog.[4]

The significant Stokes shift is a highly desirable characteristic for a fluorescent probe, as it allows for the clear separation of the emission signal from the excitation light, leading to a better signal-to-noise ratio in imaging and detection experiments.

Synthesis and Mechanistic Insights

The Pechmann Condensation: A Cornerstone of Coumarin Synthesis

The most common and efficient method for synthesizing 4-substituted coumarins is the Pechmann condensation.[5] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.

Mechanism Causality:

-

Transesterification: The Lewis or Brønsted acid catalyst activates the β-ketoester, making it susceptible to nucleophilic attack by the hydroxyl group of the phenol.[6][7]

-

Intramolecular Cyclization (Hydroalkoxylation): The resulting intermediate undergoes an intramolecular cyclization, where the activated aromatic ring attacks the ketone carbonyl.

-

Dehydration: A final dehydration step, driven by the formation of a stable, conjugated aromatic system, yields the final coumarin product.

Caption: Generalized workflow for the Pechmann Condensation.

Representative Synthesis of Coumarin 339

Coumarin 339 can be synthesized via a Pechmann condensation between 8-hydroxy-1,2,3,4-tetrahydroquinoline and ethyl acetoacetate, typically using a strong acid catalyst like sulfuric acid or a solid acid catalyst for a more environmentally friendly approach.[8]

Experimental Protocol (Example)

Objective: To synthesize Coumarin 339 via Pechmann condensation.

Materials:

-

8-hydroxy-1,2,3,4-tetrahydroquinoline (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Concentrated Sulfuric Acid (catalyst) or a solid acid catalyst (e.g., Amberlyst-15)

-

Ethanol (solvent, optional)

-

Ice-cold water

-

Sodium bicarbonate solution (for neutralization)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reactant Charging: To the flask, add 8-hydroxy-1,2,3,4-tetrahydroquinoline and ethyl acetoacetate.

-

Catalyst Addition: Slowly and carefully add the acid catalyst to the stirring mixture. The reaction is often exothermic.

-

Reaction: Heat the mixture to a temperature of 80-100°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate of crude Coumarin 339 should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral. A wash with a dilute sodium bicarbonate solution may be used to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.[5]

Key Applications in Research and Development

The unique photophysical properties and rigid structure of Coumarin 339 make it a valuable tool in several scientific domains.

-

Laser Dyes: Coumarins are among the most important classes of laser dyes, particularly for generating tunable laser emission in the blue-green region of the spectrum.[3] Coumarin 339, with its emission maximum at 460 nm, is well-suited for use in dye lasers pumped by nitrogen or Nd:YAG lasers.[4] Its high quantum efficiency and photostability are critical for achieving efficient and stable laser operation.

-

Fluorescent Probes and Labels: The strong fluorescence of Coumarin 339 makes it an excellent candidate for use as a fluorescent label in biological imaging.[9] While the parent molecule may not have inherent biological targeting capabilities, it can be chemically modified with reactive groups to be conjugated to proteins, antibodies, or other biomolecules. Its blue-green emission is useful for multicolor imaging experiments, providing contrast against other common fluorophores.[9]

-

Scaffold for Drug Discovery: The pyrano[3,2-g]quinoline core of Coumarin 339 is a heterocyclic scaffold of interest in medicinal chemistry.[8] Derivatives of this and related structures have been investigated for a range of biological activities, including inhibitory activities against enzymes like acetylcholinesterase.[10] Coumarin 339 can serve as a starting material or a structural template for the synthesis of novel therapeutic agents.

Handling and Storage

Safe Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Protect from moisture and direct sunlight to prevent degradation.

Conclusion and Future Outlook

Coumarin 339 is a robust and highly fluorescent molecule with a well-defined chemical structure and valuable photophysical properties. Its straightforward synthesis via the Pechmann condensation and its strong emission in the blue-green spectral region have solidified its use as a reliable laser dye. The future of Coumarin 339 likely lies in its functionalization. By introducing specific reactive or targeting moieties to its core structure, new generations of fluorescent probes for advanced bioimaging, sensitive molecular sensors, and novel scaffolds for drug development can be realized, further expanding the utility of this versatile fluorophore.

References

-

Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI.[Link]

-

Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.[Link]

-

Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Institutes of Health (NIH).[Link]

-

Comparative Study of Coumarin-120 (C-120) and Stilbine-3 (STB-3) Laser Dyes Doped in Sol-Gel Glasses. Scientific Research Publishing (SCIRP).[Link]

-

Spectroscopic properties and stabilities of metal complexes using coumarin derivatives substituted with methyl, chloro, and nitro groups. ResearchGate.[Link]

-

Synthesis of 8,9-dihydro-2H-pyrano-[5,6-g]quinolin-2-one derivatives. ResearchGate.[Link]

-

Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. Royal Society of Chemistry (RSC).[Link]

-

Effect of pH on Fluorescence Spectra of Coumarin Derivatives. PubMed.[Link]

-

Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier.[Link]

-

Synthesis of coumarin by Pechman reaction - A Review. ResearchGate.[Link]

-

Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate.[Link]

-

6,7,8,9-Tetrahydro-3-methyl-1H-pyrano-[4,3-b]quinolin-1-one. PubMed.[Link]

-

Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. MDPI.[Link]

-

Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica.[Link]

-

Coumarin Dye Lasers - Properties and Applications. AZoOptics.[Link]

-

Pechmann Condensation Mechanism (Coumarin Synthesis) | Organic Chemistry. YouTube.[Link]

-

Coumarin 500 (Laser Dye), 99.0%, 100mg. Chemsavers, Inc.[Link]

-

Absorption and Emission Spectra for Ce6-GVs. ResearchGate.[Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health (NIH).[Link]

-

Absorption (690 nm), excitation (690 nm) and emission (701 nm) spectra... ResearchGate.[Link]

-

Kodak Laser Dyes Catalog. ResearchGate.[Link]

-

Characterization of New Fluorescent Wavelength-Shifting Materials for Use in High Energy Physics Detectors. Fermilab.[Link]

-

A blue-shifted genetically encoded Ca2+ indicator with enhanced two-photon absorption. National Institutes of Health (NIH).[Link]

Sources

- 1. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. azooptics.com [azooptics.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. 6,7,8,9-Tetrahydro-3-methyl-1H-pyrano-[4,3-b]quinolin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Coumarin 339 (CAS: 62669-73-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Fluorophore

Coumarin 339, identified by its CAS number 62669-73-2, is a fluorescent dye belonging to the coumarin family. While the broader class of coumarins is well-documented for its diverse applications in fluorescence-based technologies, Coumarin 339 presents a unique scaffold with specific properties that merit a dedicated exploration. This guide, intended for the discerning scientific professional, moves beyond a cursory overview to provide a comprehensive technical understanding of this molecule. By synthesizing available data and drawing upon established principles of fluorescent dye chemistry, we aim to equip researchers with the foundational knowledge necessary to harness the full potential of Coumarin 339 in their endeavors, from fundamental research to the development of novel diagnostics and materials.

Core Molecular Identity and Physicochemical Properties

At its core, Coumarin 339 is a heterocyclic compound with the systematic name 4-methyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one . Its structure is characterized by a coumarin backbone fused with a tetrahydroquinoline moiety, a feature that significantly influences its electronic and, consequently, its photophysical properties.

| Property | Value | Source |

| CAS Number | 62669-73-2 | N/A |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Melting Point | 236-238 °C | [1] |

| Boiling Point | 407.1 °C at 760 mmHg | [1] |

The Photophysical Heart: Understanding the Fluorescence of Coumarin 339

The utility of Coumarin 339 is intrinsically linked to its behavior upon interaction with light. Like other coumarins, its fluorescence arises from a π-π* electronic transition within its conjugated system. The fused tetrahydroquinoline ring acts as an electron-donating group, which, in conjunction with the electron-withdrawing lactone group of the coumarin core, creates an intramolecular charge transfer (ICT) character in the excited state. This ICT nature is a critical determinant of the dye's sensitivity to its local environment.[2]

Spectroscopic Profile

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are crucial parameters for any application. For many 7-aminocoumarin derivatives, quantum yields can be quite high, often exceeding 0.5 in various solvents.[3][4] The rigidized structure of Coumarin 339, due to the fused ring system, would theoretically limit non-radiative decay pathways, potentially leading to a high fluorescence quantum yield.

Solvatochromism: A Window into the Microenvironment

A key feature of many coumarin dyes is their solvatochromism—the change in their absorption and emission spectra with the polarity of the solvent.[2][5] This phenomenon is a direct consequence of the change in dipole moment upon excitation, which is characteristic of molecules with an ICT excited state. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This property makes Coumarin 339 a potentially valuable probe for investigating the polarity of microenvironments, such as in biological membranes or polymer matrices.[1]

Synthesis of the Core Scaffold: A Proposed Methodological Approach

A specific, validated synthesis protocol for Coumarin 339 is not extensively detailed in readily available literature. However, based on the synthesis of structurally similar pyrano[3,2-c]quinolone derivatives, a plausible synthetic route can be devised.[6] The Pechmann condensation is a classical and versatile method for the synthesis of coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions.

Proposed Synthetic Pathway

A potential synthesis of Coumarin 339 could be envisioned starting from 7-hydroxy-1,2,3,4-tetrahydroquinoline and ethyl acetoacetate, utilizing an acid catalyst.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Functional Polymers Containing Coumarin Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of Coumarin 339

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the photophysical properties of Coumarin 339, a fluorescent dye belonging to the aminocoumarin family. As a Senior Application Scientist, this document is structured to deliver not just technical data but also the underlying scientific principles and practical experimental methodologies. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and characterize this fluorophore in their respective fields.

Introduction to Coumarin 339

Coumarin 339, systematically known as 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one, is a synthetic organic dye characterized by a rigidized aminocoumarin scaffold. Its chemical structure, identified by CAS Number 62669-73-2, features a fused piperidine ring, which significantly influences its photophysical behavior.[1][2][3] This structural rigidity is a key design element in many advanced coumarin dyes, as it mitigates non-radiative decay pathways that are prevalent in more flexible aminocoumarins, leading to enhanced fluorescence efficiency in various environments.[4]

The utility of coumarin dyes in diverse applications, from laser technologies to biological sensing and imaging, stems from their strong absorption in the near-UV to blue region of the spectrum, high fluorescence quantum yields, and sensitivity to the local microenvironment.[1][5] Coumarin 339, with its specific substitutions, is a valuable tool for researchers exploring fluorescence-based assays and developing novel fluorescent probes.

Chemical Structure of Coumarin 339:

-

Systematic Name: 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one

-

CAS Number: 62669-73-2

-

Molecular Formula: C₁₃H₁₃NO₂

-

Molecular Weight: 215.25 g/mol

Core Photophysical Principles and Properties

The photophysical behavior of Coumarin 339 is governed by the interplay of light absorption, electronic transitions, and subsequent relaxation processes. A fundamental understanding of these phenomena is crucial for the effective application of this fluorophore.

The Jablonski Diagram: A Conceptual Framework

The Jablonski diagram provides a visual representation of the electronic and vibrational states of a molecule and the transitions between them. For a coumarin dye like Coumarin 339, the key processes are:

-

Absorption (Excitation): The process where the molecule absorbs a photon of light, promoting an electron from the ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). This is a very fast process, occurring on the femtosecond timescale.

-

Vibrational Relaxation and Internal Conversion: Following absorption, the molecule is often in a vibrationally excited level of the S₁ or S₂ state. It rapidly loses this excess vibrational energy as heat to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This process is non-radiative and occurs on the picosecond timescale.

-

Fluorescence: From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence and typically occurs on the nanosecond timescale for coumarin dyes. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Non-Radiative Decay: The excited state can also decay back to the ground state without emitting a photon. These non-radiative pathways, such as internal conversion and intersystem crossing to the triplet state (T₁), compete with fluorescence and reduce the fluorescence quantum yield.

Caption: A typical experimental workflow for the photophysical characterization of Coumarin 339.

Protocol for Measuring Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima (λ_abs,max and λ_em,max) and the Stokes shift of Coumarin 339 in a given solvent.

Materials:

-

Coumarin 339

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

-

UV-Vis spectrophotometer

-

Fluorometer (fluorescence spectrophotometer)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Coumarin 339 (e.g., 1 mM) in a suitable solvent like ethanol.

-

From the stock solution, prepare a dilute working solution in the solvent of interest. The final concentration should result in an absorbance of approximately 0.1 at the λ_abs,max to avoid inner filter effects.

-

-

Absorption Measurement:

-

Record the absorption spectrum of the working solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

Use the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λ_abs,max).

-

-

Emission Measurement:

-

Set the excitation wavelength of the fluorometer to the λ_abs,max determined in the previous step.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400-600 nm).

-

Identify the wavelength of maximum fluorescence emission (λ_em,max).

-

-

Data Analysis:

-

Calculate the Stokes shift: Stokes Shift (nm) = λ_em,max - λ_abs,max.

-

Protocol for Measuring Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of Coumarin 339 relative to a known standard.

Principle: The quantum yield of an unknown sample can be determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield. The governing equation is:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Materials:

-

Coumarin 339 solution (as prepared above)

-

Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54; or Coumarin 1 in ethanol, Φ_std = 0.73) [6]* UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Standard Preparation: Prepare a solution of the standard with an absorbance of approximately 0.1 at the chosen excitation wavelength.

-

Sample Preparation: Prepare a solution of Coumarin 339 with an absorbance of approximately 0.1 at the same excitation wavelength.

-

Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of the standard solution.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the Coumarin 339 solution.

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the standard to obtain I_sample and I_std.

-

Look up the refractive indices of the solvents used for the sample and the standard.

-

Calculate the quantum yield of Coumarin 339 using the equation above.

-

Protocol for Measuring Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ_f) of Coumarin 339.

Principle: TCSPC measures the time delay between the excitation of a sample by a pulsed laser and the detection of the emitted photons. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

Materials:

-

Coumarin 339 solution

-

TCSPC system (including a pulsed light source, a sensitive detector, and timing electronics)

Procedure:

-

Instrument Setup:

-

Choose a pulsed laser source with an excitation wavelength close to the λ_abs,max of Coumarin 339.

-

Set the repetition rate of the laser such that the time between pulses is significantly longer than the expected fluorescence lifetime (typically 5-10 times longer).

-

-

Measurement:

-

Acquire the fluorescence decay profile of the Coumarin 339 solution.

-

Acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

-

-

Data Analysis:

-

Perform a deconvolution of the measured fluorescence decay with the IRF.

-

Fit the resulting decay curve to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ_f).

-

Applications in Research and Drug Development

The distinct photophysical properties of Coumarin 339 make it a versatile tool in various scientific disciplines:

-

Fluorescent Probes and Sensors: The sensitivity of its fluorescence to the local environment can be harnessed to develop probes for polarity, viscosity, and the presence of specific analytes. [1]* Cellular Imaging: Coumarin derivatives are widely used in bioimaging due to their good cell permeability and high fluorescence brightness. [1]* Drug Development: Fluorescently labeling drug candidates with coumarin derivatives can enable the study of their uptake, distribution, and target engagement within cells and tissues.

Conclusion

Coumarin 339 is a robust fluorophore with favorable photophysical properties rooted in its rigidized aminocoumarin structure. Its high fluorescence efficiency and sensitivity to the environment make it a valuable tool for researchers. By understanding the fundamental principles of its photophysics and employing the standardized experimental protocols outlined in this guide, scientists can confidently characterize and apply Coumarin 339 to advance their research and development goals.

References

- Ismail, L. F. M., Antonious, M. S., Mohamed, H. A., & Abdel-Hay Ahmed, H. (1992). Fluorescence properties of some coumarin dyes and their analytical implication. Journal of the Indian Academy of Sciences - Chemical Sciences, 104(2), 331–338.

- Bauer, R. K., Bunczek, A., Cywinska, G., & Cherek, H. (1990). Steady-state absorption and fluorescence study: Dipole moments of coumarins. Journal of Photochemistry and Photobiology A: Chemistry, 54(1), 49-56.

- Morressier. (2020).

- Fatima, S., Mansha, A., Asim, S., & Shahzad, A. (2021). Absorption spectra of coumarin and its derivatives. Chemical Papers, 75(12), 6339–6352.

-

Prahl, S. (2017). Coumarin 1. OMLC. Retrieved from [Link]

- Gautam, S., & Singh, M. K. (2012). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Journal of Fluorescence, 22(5), 1361–1369.

- Rajnikant, Dinesh, Kamni, & Sharma, B. (2004). Crystallographic analysis of 1H, 4H-tetrahydro-8-methyl-quinolizino-(9,9a,1gh)coumarin. Indian Journal of Pure & Applied Physics, 42(9), 685-688.

-

PhotochemCAD. (n.d.). Coumarin 1. Retrieved from [Link]

- Rajnikant, et al. (2004). Crystallographic analysis of 1H, 4H-tetrahydro-8-methyl-quinolizino-(9,9a,1gh)coumarin. Indian Journal of Pure & Applied Physics, 42(9), 685-688.

- Scott, G. W., & Talley, L. D. (1979). Fluorescence lifetimes of coumarin laser dyes. Journal of Applied Physics, 50(11), 7158-7159.

- Pal, H., Nad, S., & Kumbhakar, M. (2003). Photophysical Properties of Coumarin-30 Dye in Aprotic and Protic Solvents of Varying Polarities. The Journal of Physical Chemistry A, 107(24), 4824–4832.

-

Wikipedia. (2023). Coumarin. In Wikipedia. Retrieved from [Link]

- Patil, O., Sankarappa, T., & Hanagodimath, S. M. (2019). Spectroscopic Studies of Synthesized Coumarins. AIP Conference Proceedings, 2182(1), 020013.

- Jones, G., Jackson, W. R., & Halpern, A. M. (1983). Photophysical and Photochemical Properties of Coumarin Laser Dyes in Amphiphilic Media. DTIC.

-

PubChem. (n.d.). 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-(1)benzopyrano(6,7,8-ij)quinolizin-11-one. Retrieved from [Link]

- Journal of Applied Pharmaceutical Science. (2011). Coumarin: Chemical and Pharmacological Profile.

-

ResearchGate. (n.d.). Emission spectra of coumarins in pure and mixed solvents at different.... Retrieved from [Link]

- Cindrić, M., et al. (2022). Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)

- Jones, G., Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. The Journal of Physical Chemistry, 89(2), 294-300.

-

U.S. Environmental Protection Agency. (n.d.). 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- - Substance Details. Retrieved from [Link]

-

ResearchGate. (n.d.). 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]

- 5. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omlc.org [omlc.org]

A-Technical-Guide-to-the-Spectroscopic-Properties-of-Coumarin-339

An In-Depth Technical Guide to the Spectroscopic Properties of Coumarin 339

Abstract

This guide provides a comprehensive technical overview of the absorbance and emission spectra of Coumarin 339, a vital fluorescent dye in various scientific and technological fields. We will explore the fundamental principles governing its photophysical behavior, the profound influence of the solvent environment on its spectral characteristics, and detailed, field-proven protocols for its accurate spectroscopic analysis. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this fluorophore's properties to leverage its full potential in experimental design and application.

Introduction: The Significance of Coumarin Dyes

Coumarin and its derivatives are a prominent class of fluorescent compounds widely utilized due to their strong fluorescence, high quantum yields, and sensitivity to the local environment.[1] These characteristics make them invaluable tools in a range of applications, including laser technologies, biological imaging, and as fluorescent probes for sensing various analytes and environmental parameters.[1][2][3] Coumarin 339, in particular, is noted for its robust performance and serves as a key exemplar of the family's photophysical attributes. A thorough understanding of its absorbance and emission spectra is paramount for its effective application, as these properties are intrinsically linked to the molecular structure and its interaction with the surrounding medium.

Fundamentals of Molecular Photophysics: Absorbance and Fluorescence

The photophysical processes of Coumarin 339 are governed by the principles of molecular orbital theory and can be effectively visualized using a Jablonski diagram.

-

Absorption (Excitation): The process begins when a molecule in its ground electronic state (S₀) absorbs a photon of light. This absorption event promotes a valence electron to a higher energy, excited singlet state (typically S₁), provided the photon's energy precisely matches the energy difference between these states. For coumarin dyes, this is typically a π → π* transition, involving the delocalized electron system of the benzopyrone core.[4] The wavelength of maximum absorption is denoted as λₐₑₛ.

-

Fluorescence (Emission): Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this relaxed state, it can return to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence. The emitted photon is of lower energy (longer wavelength, λₑₘ) than the absorbed photon due to the energy lost during vibrational relaxation. This energy difference between the absorption and emission maxima is termed the Stokes Shift .

Spectroscopic Profile of Coumarin 339

The spectral properties of Coumarin 339 are highly dependent on the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon excitation.

Solvent Effects on Spectra (Solvatochromism)

The excited state of many coumarin dyes is more polar than the ground state.[4] Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state. This differential stabilization leads to a bathochromic (red) shift in the emission spectrum as the solvent polarity increases.[4] This relationship is a cornerstone of understanding and predicting the behavior of Coumarin 339 in different experimental setups. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also significantly influenced by the solvent's polarity and viscosity.[5] For many 7-aminocoumarins, as solvent polarity increases, the fluorescence intensity tends to decrease.[6]

Quantitative Spectral Data

The following table summarizes typical absorbance and emission maxima for coumarin dyes in various solvents, illustrating the solvatochromic effect. While specific values for Coumarin 339 may vary slightly, the trend is representative of this class of dyes. For instance, Coumarin 1 in ethanol has an absorption maximum around 373 nm and an emission maximum around 450 nm.[7]

| Solvent | Dielectric Constant (ε) | Absorbance Max (λₐₑₛ, nm) | Emission Max (λₑₘ, nm) | Stokes Shift (nm) |

| Cyclohexane | 2.02 | ~390 | ~470 | ~80 |

| Acetonitrile | 37.5 | ~407 | ~482 | ~75 |

| Ethanol | 24.5 | ~415 | ~500 | ~85 |

| Water | 80.1 | ~400 | ~520 | ~120 |

Note: The data presented are approximate values for representative coumarin dyes and serve to illustrate the general trends. Actual values for Coumarin 339 should be determined experimentally.

Experimental Protocol for Spectroscopic Characterization

This section provides a robust, step-by-step protocol for the accurate measurement of the absorbance and emission spectra of Coumarin 339. The causality behind each step is explained to ensure experimental integrity.

Materials and Reagents

-

Coumarin 339 (laser grade or ≥99% purity)

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

Instrumentation

-

UV-Visible Spectrophotometer: A dual-beam instrument is preferred for stability and accuracy.

-

Spectrofluorometer: Must be equipped with a high-intensity excitation source (e.g., Xenon lamp) and sensitive detector (e.g., photomultiplier tube). The instrument should be capable of correcting emission spectra for wavelength-dependent instrument sensitivity.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Action: Accurately weigh a small amount of Coumarin 339 and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM).

-

Causality: A concentrated stock solution allows for precise dilutions to the desired final concentrations, minimizing weighing errors.

-

-

Preparation of Working Solutions:

-

Action: Prepare a series of dilutions from the stock solution to obtain working concentrations in the micromolar range (e.g., 1-10 µM).

-

Causality: For absorbance measurements, the concentration should yield an absorbance value between 0.1 and 1.0 at the λₐₑₛ to ensure linearity according to the Beer-Lambert Law. For fluorescence, a dilute solution (absorbance < 0.1 at the excitation wavelength) is crucial to avoid inner filter effects, where emitted light is reabsorbed by other dye molecules.[7]

-

-

Absorbance Spectrum Acquisition:

-

Action: Record the absorbance spectrum of the working solution from approximately 300 nm to 500 nm using the pure solvent as a blank reference.

-

Causality: The blank corrects for the absorbance of the solvent and the cuvette. The spectral range is chosen to encompass the main absorption band of the coumarin dye.

-

-

Emission Spectrum Acquisition:

-

Action: Set the excitation wavelength on the spectrofluorometer to the determined λₐₑₛ. Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 650 nm.

-

Causality: Exciting at the absorption maximum ensures the most efficient fluorescence emission. The emission scan range is selected to capture the entire fluorescence profile. It is critical to use appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance spectral resolution and signal-to-noise ratio.[7]

-

-

Data Correction and Analysis:

-

Action: Apply instrument-specific correction factors to the raw emission data. Identify the λₐₑₛ and λₑₘ from the corrected spectra. Calculate the Stokes shift.

-

Causality: Correction for the instrument's response function is essential for obtaining the true emission spectrum and for comparing data between different instruments.

-

Conclusion

The absorbance and emission spectra of Coumarin 339 are rich with information, reflecting its electronic structure and its dynamic interactions with the molecular environment. Its pronounced solvatochromism makes it not only a powerful fluorescent marker but also a sensitive probe of local polarity. By following rigorous experimental protocols and understanding the underlying photophysical principles, researchers can harness the unique spectroscopic properties of Coumarin 339 to advance their scientific investigations in diverse fields, from materials science to cellular biology.

References

-

Prahl, S. (2017). Coumarin 1. Oregon Medical Laser Center.

-

Mannekutla, J. R., Mulimani, B. G., & Inamdar, S. R. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426.

-

Huda, Z. U., Mansha, A., Asim, S., & Shahzad, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66.

-

Pal, H., Nad, S., & Kumbhakar, M. (2003). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. The Journal of Chemical Physics, 119(9), 4429-4437.

-

El-Sayed, Y. S. (2015). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 20(8), 13673-13691.

-

Abdel-Mottaleb, M. S. A., Sherief, A. M. K., & El-Sayed, L. H. (1992). Fluorescence properties of some coumarin dyes and their analytical implication. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(2), 331-338.

-

Zhang, C., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(21), 12345-12365.

-

Fatima, S., Mansha, A., Asim, S., & Shahzad, A. (2021). Absorption spectra of coumarin and its derivatives. Chemical Papers, 76(3), 1269-1286.

-

de F. P. da Silva, J., et al. (2014). Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. Journal of the Brazilian Chemical Society, 25(3), 503-512.

-

Szymański, M., et al. (2013). The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. PLoS ONE, 8(9), e74179.

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 4. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omlc.org [omlc.org]

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with Coumarin 339

This guide provides a comprehensive overview and detailed protocols for the effective use of Coumarin 339 in live-cell imaging experiments. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure robust and reproducible results.

Introduction: The Versatility of Coumarin Dyes in Cellular Imaging

Coumarin-based fluorescent probes are a cornerstone of modern cell biology, offering a versatile scaffold for the development of dyes with a wide range of applications.[1] These small, cell-permeant molecules are prized for their bright fluorescence, tunable spectral properties, and sensitivity to the cellular microenvironment.[2] Coumarin 339, with its distinct chemical structure, is a valuable tool for visualizing cellular components and dynamics in living systems. This guide will delve into the principles behind its application, providing the necessary protocols to harness its full potential.

Understanding Coumarin 339: Key Characteristics

To effectively utilize any fluorescent probe, a thorough understanding of its fundamental properties is essential. While specific photophysical data for Coumarin 339 can be limited, we can draw reliable inferences from closely related and well-characterized coumarin derivatives.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one | [3] |

| CAS Number | 62669-73-2 | [3] |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | [3] |

| Melting Point | 236-238 °C | [3] |

Spectral Properties

The fluorescence of coumarin dyes is governed by intramolecular charge transfer (ICT), making their spectral characteristics sensitive to the surrounding environment. Based on data from analogous coumarin compounds, the following are the estimated spectral properties for Coumarin 339.

| Parameter | Estimated Value | Reference (Analogous Compounds) |

| Excitation Maximum (λex) | ~350 - 400 nm | [4] |

| Emission Maximum (λem) | ~450 - 480 nm | [4] |

| Molar Extinction Coefficient (ε) | ~20,000 - 40,000 M⁻¹cm⁻¹ | [1][5] |

| Quantum Yield (Φ) | ~0.5 - 0.8 | [1] |

Expert Insight: The broad excitation and emission spectra of coumarin dyes provide flexibility in experimental design. However, it is crucial to select appropriate filter sets to minimize bleed-through from other fluorophores in multi-color imaging experiments.

Core Principles of Application in Live Cell Imaging

The successful application of Coumarin 339 hinges on understanding its interaction with live cells and the key factors that influence staining quality and data interpretation.

Mechanism of Cellular Staining

Coumarin 339 is a lipophilic molecule, a characteristic that facilitates its passive diffusion across the plasma membrane of living cells.[6] Its accumulation within the cell is primarily driven by its affinity for nonpolar environments. Consequently, Coumarin 339 is expected to preferentially stain lipid-rich organelles such as the endoplasmic reticulum and lipid droplets.[6]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

C339_ext [label="Coumarin 339 (Extracellular)"]; Membrane [label="Plasma Membrane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C339_int [label="Coumarin 339 (Intracellular)"]; ER [label="Endoplasmic Reticulum", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LD [label="Lipid Droplets", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"];

C339_ext -> Membrane [label="Passive Diffusion"]; Membrane -> C339_int; C339_int -> ER [label="Accumulation in\nlipophilic environment"]; C339_int -> LD [label="Accumulation in\nlipophilic environment"]; } केंदCoumarin 339 Staining Mechanism

Cytotoxicity and Photostability

A critical consideration in live-cell imaging is the potential for phototoxicity and photobleaching. While some coumarin derivatives can exhibit cytotoxicity at high concentrations, many are well-tolerated by cells at the working concentrations used for imaging.[7][8] It is always advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.

Coumarin dyes generally exhibit good photostability, allowing for extended imaging sessions. However, like all fluorophores, they will eventually photobleach under intense or prolonged illumination.[9]

Experimental Protocols

The following protocols provide a robust starting point for using Coumarin 339 in live-cell imaging. Optimization for specific cell types and experimental conditions is highly recommended.

Preparation of Stock and Working Solutions

-

Stock Solution (10 mM): Prepare a 10 mM stock solution of Coumarin 339 in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration. A typical starting concentration range is 1-10 µM.[10]

Live Cell Staining Protocol

This protocol is a general guideline and should be optimized for your specific experimental needs.

-

Cell Culture: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chambered coverglass) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Aspirate Medium: Carefully remove the culture medium from the cells.

-

Wash (Optional): Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

-

Staining: Add the pre-warmed Coumarin 339 working solution to the cells, ensuring complete coverage.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[10] The optimal incubation time will depend on the cell type and dye concentration.

-

Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye and reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells and proceed with imaging.

Imaging and Data Acquisition

Microscope Configuration

-

Microscope: An inverted fluorescence microscope equipped for live-cell imaging (with environmental control) is recommended.

-

Light Source: A mercury or xenon arc lamp, or a solid-state light source (LED, laser) with an appropriate excitation wavelength.

-

Objective Lens: Use a high numerical aperture (NA) objective lens suitable for fluorescence imaging (e.g., 40x or 60x oil immersion).

-

Camera: A sensitive, low-noise camera (e.g., sCMOS, EMCCD) is crucial for detecting the fluorescence signal while minimizing phototoxicity.

Recommended Filter Sets

The choice of filter set is critical for optimal signal-to-noise ratio. For Coumarin 339, a standard DAPI filter set is often a good starting point.

| Filter Component | Wavelength Range |

| Excitation Filter | 350/50 nm |

| Dichroic Mirror | 400 nm |

| Emission Filter | 460/50 nm |

Expert Insight: For multi-color imaging, ensure that the emission spectrum of Coumarin 339 does not significantly overlap with the excitation or emission spectra of other fluorophores in your experiment.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Weak Signal | - Incorrect filter set- Low dye concentration- Insufficient incubation time- Photobleaching | - Verify filter set compatibility with Coumarin 339's spectra.- Increase the dye concentration or incubation time.- Minimize exposure to the excitation light. Use neutral density filters if necessary. |

| High Background | - Incomplete removal of unbound dye- Dye precipitation- Autofluorescence | - Increase the number and duration of wash steps.- Ensure the working solution is properly dissolved and free of precipitates.- Image a control sample of unstained cells to assess autofluorescence. |

| Cell Toxicity | - High dye concentration- Prolonged incubation | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time. |

| Photobleaching | - High excitation light intensity- Long exposure times | - Reduce the intensity of the excitation light.- Decrease the camera exposure time and increase the gain if necessary.- Use an anti-fade reagent in the imaging medium if compatible with live cells. |

Comparison with Other Common Blue Fluorescent Dyes

| Feature | Coumarin 339 (Estimated) | DAPI | Hoechst 33342 |

| Excitation/Emission Maxima | ~350-400 nm / ~450-480 nm | ~358 nm / ~461 nm[11] | ~350 nm / ~461 nm |

| Cell Permeability (Live Cells) | Yes | Limited[12] | Yes[13] |

| Primary Staining Target | Lipophilic structures (e.g., ER, lipid droplets) | A-T rich regions of DNA[11] | A-T rich regions of DNA |

| Photostability | Good | Moderate | Moderate |

| Cytotoxicity | Generally low at working concentrations | Low for fixed cells | Can be cytotoxic at higher concentrations |

Conclusion

Coumarin 339 is a powerful and versatile fluorescent probe for live-cell imaging. By understanding its fundamental properties and following optimized protocols, researchers can effectively visualize and study dynamic cellular processes. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the successful application of Coumarin 339 in a wide range of research and drug discovery endeavors.

References

- Jones II, G., Jackson, W. R., Choi, C., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294–300.

-

Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). Retrieved January 27, 2026, from [Link]

-

Coumarin. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Cellular localization of coumarin in Arabidopsis roots. (a) Coumarins... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Coumarin 1. (n.d.). PhotochemCAD. Retrieved January 27, 2026, from [Link]

-

Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Changes in coumarin kinetics and subcellular localization of CYP2E1 contribute to bile duct damage and reduce hepatocellular damage after repeated administration of coumarin in rats. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Troubleshooting Guide: Staining Issues. (n.d.). Biocompare. Retrieved January 27, 2026, from [Link]

-

Studying the cytotoxicity of coumarin-chalcone hybrids by a prooxidant strategy in A549 cells. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]

-

Coumarin-lanthanide based compounds with SMM behavior and high quantum yield luminescence. (n.d.). Dalton Transactions. Retrieved January 27, 2026, from [Link]

-

Hoechst vs. DAPI: Understanding the Differences in DNA Staining. (n.d.). Oreate AI Blog. Retrieved January 27, 2026, from [Link]

-

Super-Resolution Live Cell Imaging: Subcellular Structures l Protocol Preview. (2022, August 11). YouTube. Retrieved January 27, 2026, from [Link]

-

Cellular uptake behaviors of coumarin loaded nanocapsules. a)... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

A comparative study of DAPI, DIPI, and Hoechst 33258 and 33342 as chromosomal DNA stains. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. (n.d.). Retrieved January 27, 2026, from [Link]

-

(PDF) In Vitro Cytotoxic Screening of Coumarins. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Hoechst or DAPI for nuclear staining? (n.d.). Biology Stack Exchange. Retrieved January 27, 2026, from [Link]

-

Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved January 27, 2026, from [Link]

-

Photophysical properties of coumarin-1 and coumarin-2 in water. (2020, March 26). Morressier. Retrieved January 27, 2026, from [Link]

-

Coumarin-bearing triarylamine sensitizers with high molar extinction coefficient for dye-sensitized solar cells. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Best practices: 5 steps to live-cell imaging. (2019, September 13). YouTube. Retrieved January 27, 2026, from [Link]

-

Coumarin 6. (n.d.). OMLC. Retrieved January 27, 2026, from [Link]

Sources

- 1. omlc.org [omlc.org]

- 2. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Hoechst vs. DAPI: Understanding the Differences in DNA Staining - Oreate AI Blog [oreateai.com]

- 13. biotium.com [biotium.com]

Measuring Local Polarity with Coumarin 339 Fluorescence: An In-Depth Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Coumarin 339 as a fluorescent probe for measuring local polarity. This guide delves into the theoretical underpinnings of its function, provides detailed experimental protocols, and offers insights into data interpretation, empowering users to confidently apply this technique in their research.

Introduction: The Power of Seeing the Unseen Chemical Environment

In the intricate world of cellular biology and drug discovery, the local chemical environment plays a pivotal role in dictating molecular interactions, protein folding, and the efficacy of therapeutic agents. The ability to visualize and quantify the polarity of these microenvironments provides invaluable insights. Coumarin 339, a member of the versatile coumarin family of fluorophores, emerges as a powerful tool for this purpose. Its fluorescence properties are exquisitely sensitive to the polarity of its immediate surroundings, making it an effective reporter of the local dielectric environment.[1][2]

This sensitivity arises from a photophysical phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[3] In its electronically excited state, the Coumarin 339 molecule can undergo a conformational change, or "twisting," which is heavily influenced by the polarity of the solvent. In polar environments, the twisted, charge-separated state is stabilized, leading to a red-shift in the fluorescence emission and often a decrease in fluorescence quantum yield. Conversely, in non-polar or rigid environments, this twisting is hindered, resulting in a blue-shifted and more intense fluorescence. By measuring these changes in the fluorescence signal, one can deduce the polarity of the microenvironment in which the Coumarin 339 molecule resides.

This application note will guide you through the principles and practicalities of using Coumarin 339 to probe local polarity, from understanding the underlying science to implementing robust experimental protocols and interpreting your data with confidence.

The Science Behind the Signal: Understanding Solvatochromism and TICT

The phenomenon of a substance changing color in response to the polarity of its solvent is known as solvatochromism .[4] Coumarin dyes, including Coumarin 339, are excellent examples of solvatochromic fluorophores.[5] Their response to solvent polarity is rooted in the change in their dipole moment upon excitation. When a Coumarin 339 molecule absorbs a photon, it transitions to an excited state with a significantly larger dipole moment than its ground state.[6]

In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize this larger dipole moment of the excited state. This stabilization lowers the energy of the excited state, resulting in the emission of a lower-energy (red-shifted) photon when the molecule returns to the ground state.

The Twisted Intramolecular Charge Transfer (TICT) model provides a more detailed explanation for the observed solvatochromic behavior of many coumarin dyes.

Figure 2: Workflow for generating a polarity calibration curve using Coumarin 339.

Step-by-Step Protocol:

-

Prepare Working Solutions: From the 10 mM stock solution, prepare working solutions of Coumarin 339 in each of the desired solvents at a final concentration of 1-10 µM. The optimal concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Spectrometer Setup: Turn on the fluorescence spectrometer and allow the lamp to warm up according to the manufacturer's instructions.

-

Absorption Measurement: For each working solution, measure the absorption spectrum to determine the absorption maximum (λabs).

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrometer to the determined λabs (around 380 nm).

-

Place the cuvette with the Coumarin 339 solution in the sample holder.

-

Acquire the fluorescence emission spectrum over a suitable wavelength range (e.g., 400-600 nm).

-

-

Data Analysis:

-

For each solvent, determine the wavelength of maximum fluorescence emission (λem).

-

Plot the λem as a function of a solvent polarity scale (e.g., the dielectric constant).

-

Fit the data with an appropriate function to generate a calibration curve.

-

Protocol for Fluorescence Microscopy of Live Cells

This protocol provides a general guideline for staining live cells with Coumarin 339 to visualize local polarity in different cellular compartments.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Staining Solution Preparation: Dilute the 10 mM Coumarin 339 stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup to achieve good signal-to-noise ratio with minimal cytotoxicity.

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.

-

Imaging:

-

Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or PBS) to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for Coumarin 339 (e.g., excitation around 380-400 nm and emission collection around 450-550 nm).

-

Acquire images and analyze the fluorescence emission wavelength or intensity in different subcellular regions to infer differences in local polarity.

-

Data Interpretation and Troubleshooting

Interpreting Your Results:

-

Spectral Shifts: A red-shift (longer wavelength) in the emission maximum of Coumarin 339 indicates a more polar environment, while a blue-shift (shorter wavelength) suggests a more non-polar or rigid environment.

-

Intensity Changes: A decrease in fluorescence intensity often accompanies the red-shift in polar solvents due to the increased non-radiative decay from the TICT state.

-

Calibration is Key: For quantitative measurements, it is crucial to compare the observed emission wavelength in your experimental system to the calibration curve generated in solvents of known polarity.

Troubleshooting Common Issues:

-

Low Signal-to-Noise Ratio:

-

Increase the concentration of Coumarin 339, but be mindful of potential aggregation or cytotoxicity.

-

Optimize the incubation time.

-

Use a more sensitive detector or increase the exposure time.

-

-

Photobleaching:

-

Reduce the excitation light intensity.

-

Decrease the exposure time or use time-lapse imaging with longer intervals.

-

Use an anti-fade mounting medium for fixed samples.

-

-

Non-specific Staining:

-

Optimize the washing steps to remove unbound dye.

-

Decrease the probe concentration or incubation time.

-

Applications in Research and Drug Development

The ability of Coumarin 339 to report on local polarity makes it a valuable tool in a wide range of applications:

-

Cell Biology: Probing the polarity of cellular membranes, lipid droplets, and the hydrophobic cores of proteins. [4][7]* Drug Discovery: Assessing the polarity of drug binding sites in target proteins and evaluating the partitioning of drug candidates into different cellular compartments. [8]* Materials Science: Characterizing the microenvironment of polymers and other materials.

Conclusion

Coumarin 339 is a powerful and versatile fluorescent probe for the investigation of local polarity in a variety of systems. By understanding the principles of solvatochromism and the TICT mechanism, and by following robust experimental protocols, researchers can gain valuable insights into the chemical microenvironments that govern biological processes and the action of therapeutic agents. This guide provides a solid foundation for the successful application of Coumarin 339 in your research endeavors.

References

-

Dixon, J. M., Taniguchi, M., & Lindsey, J. S. (2005). PhotochemCAD 2. A Refined Program with Accompanying Spectral Databases for Photochemical Calculations. Photochemistry and Photobiology, 81, 212-213. [Link]

-

Ghosh, R., & Palit, D. K. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemistry and Photobiology, 90(4), 736-747. [Link]

- Homocianu, M., & Airinei, A. (2024).

- Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of chemical research, 50(2), 366-375.

- S. K. B. G., & G. S. S. G. (2002). Steady-state absorption and fluorescence study: Dipole moments of coumarins. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2877-2885.

- Srinivasan, G., Chen, J., Parisi, J., Brückner, C., Yao, X., & Lei, Y. (2015). An Injectable PEG-BSA-Coumarin-GOx Hydrogel for Fluorescence Turn-on Glucose Detection. Applied Biochemistry and Biotechnology, 176(7), 2094-2105.

-

Wagner, B. D. (2009). The use of coumarins as environmentally-sensitive fluorescent probes of heterogeneous inclusion systems. Molecules, 14(1), 210-237. [Link]

-

Xie, Y., Li, Z., & Zhu, S. (2020). Synthesis and application of coumarin fluorescence probes. RSC advances, 10(20), 11867-11880. [Link]

-

de Melo, J. S., & da Silva, J. P. (2014). Photophysical properties of coumarin compounds in neat and binary solvent mixtures: evaluation and correlation between solvatochromism and solvent polarity parameters. Journal of the Brazilian Chemical Society, 25, 660-669. [Link]

- Pal, H., Nad, S., & Kumbhakar, M. (2003). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Chemical Physics, 119(10), 4433-4441.

-

ResearchGate. (n.d.). Emission spectra of coumarins in pure and mixed solvents at different.... Retrieved from [Link]

-

Singh, R., & Senthilkumar, K. (2018). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 28(6), 1369-1380. [Link]

-

Valente, S., & Kirsch, G. (2021). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 26(17), 5237. [Link]

Sources

- 1. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. omlc.org [omlc.org]

Application Notes and Protocols for Utilizing Coumarin 339 in Protein-Ligand Binding Studies

Introduction: The Power of Fluorescence in Unraveling Molecular Interactions

In the landscape of modern drug discovery and molecular biology, the precise characterization of protein-ligand binding events is paramount. Understanding the affinity and kinetics of these interactions is fundamental to the development of novel therapeutics and diagnostic agents. Among the array of biophysical techniques available, fluorescence spectroscopy offers a powerful, sensitive, and often non-invasive window into these molecular dialogues. Fluorescent probes, whose light-emitting properties are exquisitely sensitive to their local environment, serve as elegant reporters of binding events.

Coumarins, a class of naturally occurring and synthetic benzopyrone compounds, have emerged as highly versatile fluorescent probes.[1] Their utility stems from a favorable combination of photophysical properties, including high fluorescence quantum yields and a pronounced sensitivity of their emission spectra to solvent polarity and viscosity.[2] This solvatochromism, the change in color of a substance with a change in solvent polarity, is the cornerstone of their application in binding assays. When a coumarin probe transitions from a polar aqueous environment to a nonpolar binding pocket of a protein, a detectable shift in its fluorescence is often observed.

This guide focuses on a specific derivative, Coumarin 339 , for the study of protein-ligand interactions. We will delve into the theoretical underpinnings of its application, provide detailed experimental protocols, and offer insights into data analysis and interpretation, empowering researchers to confidently employ this tool in their investigations.

Physicochemical Properties of Coumarin 339

A thorough understanding of the probe's characteristics is essential for robust assay design.

| Property | Value | Source |

| Chemical Name | 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one | [3] |

| CAS Number | 62669-73-2 | [3] |